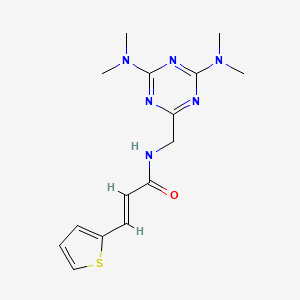

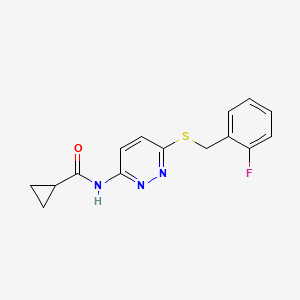

![molecular formula C17H17N3O2S B2574564 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide CAS No. 848742-51-8](/img/structure/B2574564.png)

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide

Overview

Description

“2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide” is a chemical compound with a molecular formula of C12H9N3O2S . It is a derivative of benzofuro[3,2-d]pyrimidine .

Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .

Molecular Structure Analysis

The molecular structure of “2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide” is characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is an important heterocyclic moiety .

Chemical Reactions Analysis

The aza-Wittig reaction of iminophosphorane with n-butyl isocyanate at 40–50 °C gives carbodiimide intermediates . These intermediates react with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .

Physical And Chemical Properties Analysis

The molecular formula of “2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide” is C12H9N3O2S, with an average mass of 259.284 Da and a monoisotopic mass of 259.041534 Da .

Scientific Research Applications

Benzofuran Compounds in Medicinal Chemistry

Bioactivity and Synthetic Approaches

Benzofuran and its derivatives have been identified as compounds with a broad spectrum of biological activities. These activities include antibacterial, antifungal, antileukemic, and immunodepressive properties. The synthesis of these compounds, particularly those with substituted benzofuroxans, has been a topic of interest due to their potential medicinal applications (Jovené, Chugunova, & Goumont, 2013).

Antimicrobial Agents

Benzofuran derivatives have emerged as promising scaffolds for designing antimicrobial agents. Their unique structural features and the wide array of biological activities make them a privileged structure in the field of drug discovery, particularly in developing efficient antimicrobial candidates (Hiremathad et al., 2015).

Pyrimidine Compounds in Therapeutic Applications

Anti-inflammatory Activities

Pyrimidines are known for their significant anti-inflammatory effects. These effects are attributed to their inhibition of key inflammatory mediators, making them potential candidates for anti-inflammatory therapies (Rashid et al., 2021).

Synthesis and Pharmacological Interest

The synthesis of pyrimidine derivatives and their pharmacological interest, particularly in anti-inflammatory, anticancer, and analgesic activities, has been widely studied. The development of new synthetic procedures for these compounds indicates their continuing relevance in drug development (Gondkar, Deshmukh, & Chaudhari, 2013).

Mechanism of Action

While specific information about the mechanism of action of “2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide” is not available, benzofuro[3,2-d]pyrimidine derivatives have been found to possess a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .

properties

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-14(20-11-5-1-2-6-11)9-23-17-16-15(18-10-19-17)12-7-3-4-8-13(12)22-16/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODANKQHFAJWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329997 | |

| Record name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49733655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |

CAS RN |

848742-51-8 | |

| Record name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

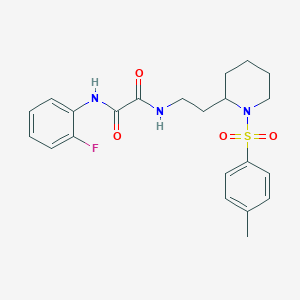

![5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2574483.png)

![benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate](/img/structure/B2574492.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2574493.png)

![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one](/img/structure/B2574495.png)

![5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B2574498.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone](/img/structure/B2574499.png)

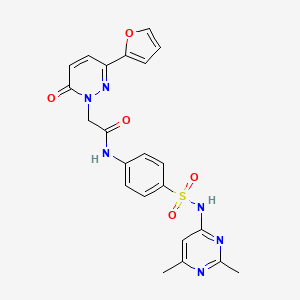

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2574503.png)